3-(4-Methylthiophen-2-yl)prop-2-enoic acid
Overview
Description
3-(4-Methylthiophen-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H8O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound features a thiophene ring substituted with a methyl group and an acrylic acid moiety, making it a versatile building block in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methylthiophen-2-yl)acrylic acid are the voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the body.
Mode of Action
3-(4-Methylthiophen-2-yl)acrylic acid interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, thereby affecting the transmission of nerve impulses.
Result of Action
The inhibition of the voltage-gated sodium and calcium channels and the GABA transporter by 3-(4-Methylthiophen-2-yl)acrylic acid can lead to various molecular and cellular effects. For instance, it has been shown to have anticonvulsant and antinociceptive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylthiophen-2-yl)prop-2-enoic acid typically involves the condensation of thiophene derivatives with acrylic acid or its derivatives. One common method is the Knoevenagel condensation, where 4-methylthiophene-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylthiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated acids.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(4-Methylthiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Methyl 2-methyl-3-(5-methylthiophen-2-yl)acrylate: Known for its potential as an anticancer drug.
Uniqueness: 3-(4-Methylthiophen-2-yl)prop-2-enoic acid stands out due to its specific substitution pattern, which imparts unique electronic properties to the thiophene ring. This makes it particularly valuable in the synthesis of organic semiconductors and other advanced materials .
Properties
IUPAC Name |
3-(4-methylthiophen-2-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPDJQZSEXRKDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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